molecular formula C13H17NO2 B15267192 Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate

Cat. No.: B15267192
M. Wt: 219.28 g/mol
InChI Key: DRMZPBUGKXWMIM-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a phenyl substituent at position 3, an aminomethyl group at position 1, and a methyl ester at the same position. Its structural complexity arises from the strained cyclobutane ring, which influences its reactivity and physicochemical properties.

Properties

IUPAC Name

methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMZPBUGKXWMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutanone with an aminomethylating agent, followed by esterification with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The phenyl group and the aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride

Key Differences :

  • Functional Groups: Replaces the aminomethyl group with a methylamino group and exists as a hydrochloride salt.
  • Synthesis: Synthesized via reaction with 4-toluenesulfonate monohydrate, yielding an 80% product .
  • Structural Data: The ¹H-NMR (DMSO-D6) shows distinct peaks at δ 9.10 (broad singlet, 2H) and δ 2.56–2.31 (m, 7H), indicating proton environments influenced by the methylamino group and cyclobutane ring .
  • Applications: Likely serves as a precursor for bioactive molecules due to its amino-ester motif.

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid

Key Differences :

  • Functional Groups : Substitutes the methyl ester with a carboxylic acid and introduces a 3-chlorophenyl group.
  • Molecular Weight: 224.69 g/mol (vs. higher for the target compound due to the absence of the aminomethyl group) .
  • Applications : The carboxylic acid moiety may enhance metal-binding properties, making it suitable for coordination chemistry or polymer synthesis .

Methyl 1-Amino-3-Methoxycyclobutane-1-Carboxylate Hydrochloride

Key Differences :

  • Substituents : Replaces the phenyl group with a methoxy group at position 3.
  • Formula: C₇H₁₄ClNO₃ (simpler than the target compound’s likely formula) .
  • Physicochemical Properties : The methoxy group increases hydrophilicity, while the hydrochloride salt improves crystallinity and solubility in polar solvents .

Methyl (3-Hydroxyphenyl)-Carbamate

Key Differences :

  • Core Structure : Lacks a cyclobutane ring; instead, it features a carbamate-linked hydroxyphenyl group.
  • Toxicity Profile : Classified under GHS 1.0 with specific handling requirements (e.g., emergency contact information) .
  • Applications: Potential use in agrochemicals or polymer additives due to its carbamate functionality .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate Not provided Likely C₁₄H₁₇NO₂ ~247.30 (estimated) Methyl ester, aminomethyl 3-Phenyl
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Not provided C₈H₁₆ClNO₂ 193.67 Methyl ester, methylamino Hydrochloride salt
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1340521-86-9 C₁₂H₁₃ClO₂ 224.69 Carboxylic acid 3-Chlorophenyl, 3-methyl
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride 1260387-16-3 C₇H₁₄ClNO₃ 195.65 Methyl ester, amino, methoxy Hydrochloride salt
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 Carbamate ester 3-Hydroxyphenyl

Research Findings and Implications

  • Ring Strain Effects: Cyclobutane derivatives (e.g., target compound vs.
  • Solubility Trends : Hydrochloride salts (e.g., ) show improved aqueous solubility compared to free bases, critical for pharmaceutical formulations.
  • Functional Group Impact: The aminomethyl group in the target compound may confer unique bioactivity, whereas carboxylic acid derivatives (e.g., ) are more suited for industrial applications like polymer synthesis.

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